molecular formula C9H21N B079882 2-Nonanamine CAS No. 13205-58-8

2-Nonanamine

Cat. No.: B079882
CAS No.: 13205-58-8
M. Wt: 143.27 g/mol
InChI Key: ALXIFCUEJWCQQL-UHFFFAOYSA-N
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Description

2-Nonanamine, also known as 2-aminononane, is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a nonane chain. This compound is a primary amine and is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonanamine can be synthesized through several methods:

Industrial Production Methods: In industrial settings, nonan-2-amine is often produced through large-scale reductive amination processes, which offer high yields and purity. The use of catalytic hydrogenation with metal catalysts like palladium or platinum is also common in industrial synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Substituted amines with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIFCUEJWCQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512165
Record name Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-58-8
Record name 2-Nonanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13205-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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